molecular formula C16H18N4O2 B11660694 N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

Cat. No.: B11660694
M. Wt: 298.34 g/mol
InChI Key: LVTJADJBYRFGNK-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxyphenyl group and a tetrahydroindazole moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide typically involves the condensation of 2-hydroxyacetophenone with 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is not fully understood, but it is believed to interact with various molecular targets and pathways. The hydroxyphenyl group may facilitate binding to specific enzymes or receptors, while the indazole moiety could contribute to the compound’s overall stability and reactivity. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-methoxybenzohydrazide
  • (E)-N’-[(1-(5-chloro-2-hydroxyphenyl)ethylidene)thiophene-2-carbohydrazide

Uniqueness

N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is unique due to its combination of a hydroxyphenyl group and a tetrahydroindazole moiety. This structural arrangement imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

InChI

InChI=1S/C16H18N4O2/c1-10(11-6-3-5-9-14(11)21)17-20-16(22)15-12-7-2-4-8-13(12)18-19-15/h3,5-6,9,21H,2,4,7-8H2,1H3,(H,18,19)(H,20,22)/b17-10+

InChI Key

LVTJADJBYRFGNK-LICLKQGHSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=NNC2=C1CCCC2)/C3=CC=CC=C3O

Canonical SMILES

CC(=NNC(=O)C1=NNC2=C1CCCC2)C3=CC=CC=C3O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.